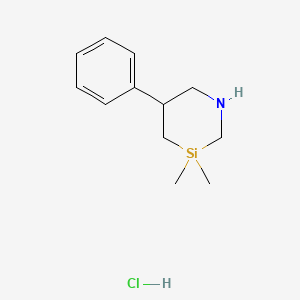
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a heterocyclic organosilicon compound It is part of the azasilinane family, which are known for their unique structural properties and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride typically begins with (chloromethyl)methyl-dichlorosilane. This precursor is treated with phenylmagnesium bromide (PhMgBr) to form the corresponding (chloromethyl)methyl-phenylsilane. Subsequent cyclization with an appropriate amine under controlled conditions yields the desired azasilinane structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups at the silicon center.
科学研究应用
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying conformational behavior.
Biology: Investigated for potential biological activities, including pharmacological properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-3-phenyl-1,3-azasilinane: Similar in structure but lacks the hydrochloride component.
3-Methyl-3-phenyl-1,3-thiasilinane: Contains sulfur instead of silicon.
1-Methyl-1-phenyl-1-silacyclohexane: Similar silicon-containing cyclic compound.
Uniqueness
3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is unique due to its specific structural configuration and the presence of both methyl and phenyl groups at the silicon center. This configuration influences its conformational behavior and potential biological activities, making it distinct from other similar compounds .
属性
分子式 |
C12H20ClNSi |
|---|---|
分子量 |
241.83 g/mol |
IUPAC 名称 |
3,3-dimethyl-5-phenyl-1,3-azasilinane;hydrochloride |
InChI |
InChI=1S/C12H19NSi.ClH/c1-14(2)9-12(8-13-10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10H2,1-2H3;1H |
InChI 键 |
AWVYFIVDMGDKTK-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CC(CNC1)C2=CC=CC=C2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


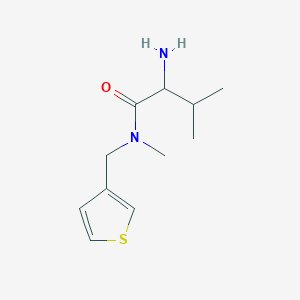
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)

![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
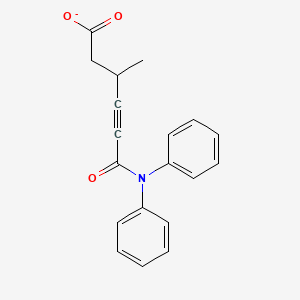
![7-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B14787157.png)
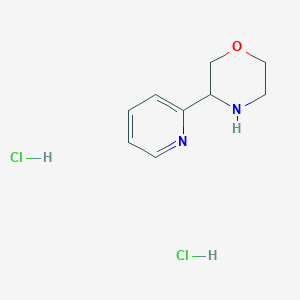
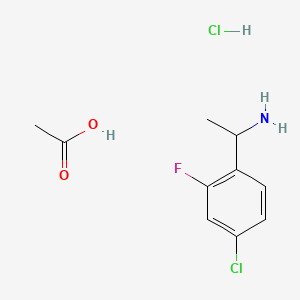
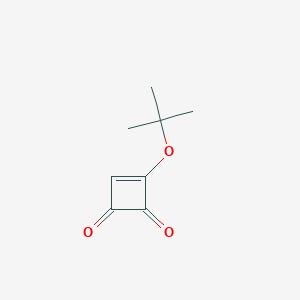

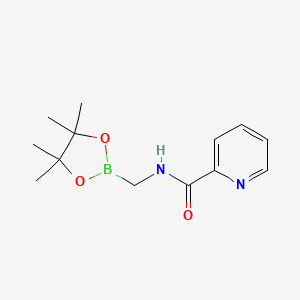

![3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B14787220.png)
